molecular formula C9H11BrO2 B2361434 2-(4-Bromophenyl)propane-1,2-diol CAS No. 171417-14-4

2-(4-Bromophenyl)propane-1,2-diol

Cat. No.: B2361434
CAS No.: 171417-14-4
M. Wt: 231.089
InChI Key: QSSPOQOHIKXTNW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)propane-1,2-diol is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propane-1,2-diol moiety

Mechanism of Action

Target of Action

The primary target of 2-(4-Bromophenyl)propane-1,2-diol is the benzylic position of alkyl benzenes . This compound is likely to interact with these targets through free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

The interaction of This compound with its targets involves a free radical reaction. In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form a brominated compound .

Biochemical Pathways

The biochemical pathways affected by This compound Given its mode of action, it can be inferred that this compound likely affects pathways involving free radical reactions and nucleophilic substitutions .

Pharmacokinetics

The pharmacokinetics of This compound The compound is known to be an oil at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of This compound Given its mode of action, it can be inferred that this compound likely results in the bromination of alkyl benzenes .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)propane-1,2-diol typically involves the bromination of phenylpropane-1,2-diol. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)propane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)propane-1,2-diol
  • 2-(4-Fluorophenyl)propane-1,2-diol
  • 2-(4-Iodophenyl)propane-1,2-diol

Uniqueness

2-(4-Bromophenyl)propane-1,2-diol is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

2-(4-bromophenyl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSPOQOHIKXTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171417-14-4
Record name 2-(4-bromophenyl)propane-1,2-diol
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